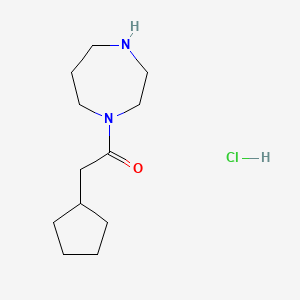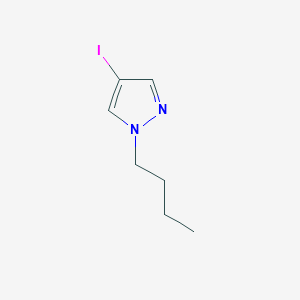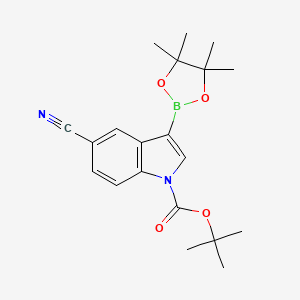
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
Overview
Description
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as CP-1-DZ-HCl, is a cyclopentyl-based diazepane derivative. It is a synthetic compound that has been studied for its potential applications in medical research and drug discovery. CP-1-DZ-HCl has been found to possess various biochemical and physiological effects, and has been studied in laboratory experiments.
Scientific Research Applications
Cyclobenzaprine Hydrochloride: Muscle Spasm Treatment
The research on Cyclobenzaprine hydrochloride (a compound similar to 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride) highlights its efficacy in treating muscle spasms and pain in the neck and lower back. Studies comparing it with diazepam and a placebo demonstrated statistically significant clinical improvements across all groups, with a notable preference for Cyclobenzaprine hydrochloride. This was particularly evident in electromyographic findings, where notable changes were recorded for the Cyclobenzaprine group, suggesting its potential in muscle spasm therapy (Basmajian Jv, 1978).
Environmental Exposure to Plasticizers
Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound structurally related to cyclopentyl-based compounds, provides insights into environmental exposure to certain plasticizers. It has been used as a phthalate replacement and its metabolites in urine suggest potential as biomarkers for exposure assessment, even at environmental levels. This could be relevant for understanding the environmental and potentially health-related implications of similar compounds (MANORI J. Silva et al., 2013).
Diazepam Metabolite Distribution
Investigations into diazepam metabolite distribution in pain management practices provide a foundation for understanding drug metabolism and potential drug-drug interactions. This could be indirectly relevant for structurally similar compounds, highlighting the importance of monitoring and understanding metabolic pathways and interactions (Samantha O. Luk et al., 2014).
Genetic Polymorphisms and Drug Efficacy
Studies on the effect of CYP2C192 and CYP2C1917 genetic polymorphisms on the efficacy and safety of diazepam provide insights into how genetic factors can influence drug response. Understanding the genetic implications on drug metabolism and efficacy can be crucial for personalized medicine approaches and could be applicable to the study and application of structurally similar compounds (V. Skryabin et al., 2020).
properties
IUPAC Name |
2-cyclopentyl-1-(1,4-diazepan-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-11-4-1-2-5-11)14-8-3-6-13-7-9-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYMJLNJXFXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















